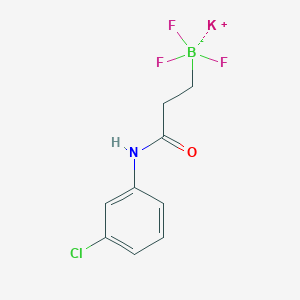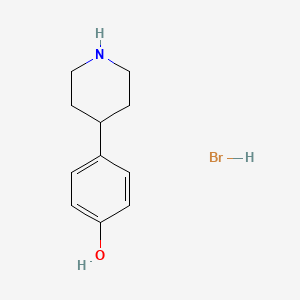
Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate
Overview
Description
Potassium trifluoroborate salts are a class of nucleophilic boron reagents that have emerged as significant players in Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They are easily prepared and are indefinitely stable to air and moisture . They are used in the synthesis of various natural products and biologically significant analogues .
Synthesis Analysis
Potassium trifluoroborate salts can be prepared using a variety of routes . A new synthetic method for the preparation of potassium organotrifluoroborates involves nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . Potassium halomethyltrifluoroborates can be prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .Chemical Reactions Analysis
Potassium trifluoroborate salts are used in Suzuki-Miyaura cross-coupling reactions . They are also used in Rh-catalyzed addition reactions . Initial investigations focused on the cross-coupling of these alkyltrifluoroborates with aryl- and 1-alkenyl trifluoromethanesulfonates .Physical And Chemical Properties Analysis
Potassium trifluoroborate salts are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions .Scientific Research Applications
Solar Energy Applications
This compound is used in solar energy research due to its non-aqueous solubility properties, which are essential for certain types of solar energy conversion processes .
Water Treatment Applications
Potassium (3-chlorophenyl)trifluoroborate has applications in water treatment technologies. Its organo-metallic properties can be utilized in processes that require stable compounds under strong oxidative conditions .
Proteomics Research
It is also a specialty product for proteomics research applications, which involves the large-scale study of proteins, particularly their structures and functions .
Gene Expression Analysis
The compound is used in gene expression analysis and genotyping workflows within life sciences laboratories, aiding in the study of cell biology, genomics, and other related fields .
Synthesis of α-Amino Esters
In synthetic chemistry, it is used for the multicomponent reaction of potassium trifluoroborate salts to produce α-amino esters. This method allows for the creation of these compounds under mild conditions with moderate to good yields .
Mechanism of Action
Target of Action
Organotrifluoroborates, a class of compounds to which this compound belongs, are generally used in suzuki-miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, a fundamental step in the synthesis of many organic compounds.
Mode of Action
The mode of action of Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate involves its hydrolysis to the corresponding boronic acid in situ during Suzuki-Miyaura coupling reactions . This allows the boronic acid to react with aryl halides to form carbon-carbon bonds .
Result of Action
The result of the action of Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways and cellular processes depending on the specific compounds synthesized.
Action Environment
The action of Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and air . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions under which it is stored and used.
Safety and Hazards
Future Directions
The use of trifluoroborate salts is preferred to boronic acids or boronate esters from a practical standpoint for ease of use and long-term stability . Future research may focus on the application of chiral biphenol catalysts and trifluoroborate salts to overcome the limitations of current methods .
properties
IUPAC Name |
potassium;[3-(3-chloroanilino)-3-oxopropyl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BClF3NO.K/c11-7-2-1-3-8(6-7)15-9(16)4-5-10(12,13)14;/h1-3,6H,4-5H2,(H,15,16);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYGGFLESBOHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC(=CC=C1)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate | |
CAS RN |
1705578-16-0 | |
| Record name | Borate(1-), [3-[(3-chlorophenyl)amino]-3-oxopropyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















